molecular formula C15H14FN3O4 B8513263 Methyl 4-amino-3-fluoro-5-nitro-2-(2-toluidino)benzoate CAS No. 284030-59-7

Methyl 4-amino-3-fluoro-5-nitro-2-(2-toluidino)benzoate

Cat. No.: B8513263
CAS No.: 284030-59-7
M. Wt: 319.29 g/mol
InChI Key: KRPWDRSTWRLIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-fluoro-5-nitro-2-(2-toluidino)benzoate is a useful research compound. Its molecular formula is C15H14FN3O4 and its molecular weight is 319.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

284030-59-7

Molecular Formula

C15H14FN3O4

Molecular Weight

319.29 g/mol

IUPAC Name

methyl 4-amino-3-fluoro-2-(2-methylanilino)-5-nitrobenzoate

InChI

InChI=1S/C15H14FN3O4/c1-8-5-3-4-6-10(8)18-14-9(15(20)23-2)7-11(19(21)22)13(17)12(14)16/h3-7,18H,17H2,1-2H3

InChI Key

KRPWDRSTWRLIFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=C(C=C2C(=O)OC)[N+](=O)[O-])N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-2,3-difluoro-5-nitro-benzoic acid methyl ester 4 (12.0 g, 51.7 mmol) is suspended in xylenes (60 mL) and ortho-toluidine is added (55.2 mL, 517 mmol). The reaction mixture is heated to reflux with stirring under a nitrogen atmosphere. After 36 hours, the reaction mixture is cooled to room temperature, diluted with diethyl ether and washed with 10% aqueous HCl solution. The aqueous washings are extracted with diethyl ether. The combined organic extracts are concentrated under reduced pressure. The residue is dissolved in methylene chloride and filtered through silica gel in a fritted funnel, rinsing with methylene chloride. Three fractions are recovered. The first (2 liter) is nearly clean by HPLC. The second (1 liter) and third (1 liter) fractions are only partially pure. The first fraction is concentrated under reduced pressure and triturated with diethyl ether to give 11.2 g (68%) of clean desired product as a bright yellow solid: MS APCI (−) m/z 318 (M−1) detected.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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